N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Description
“N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Properties
Molecular Formula |
C16H13BrN4O3S |
|---|---|
Molecular Weight |
421.3g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H13BrN4O3S/c17-11-6-7-13(18-8-11)19-14(22)10-25-16-21-20-15(24-16)9-23-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,18,19,22) |
InChI Key |
RVWYDFYMFRKFIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide” typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Thioether Formation: The sulfanyl group can be introduced by reacting a thiol with an appropriate electrophile.
Amide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the bromine atom, leading to various reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry, potentially useful in catalysis.
Materials Science: Its unique structure might make it a candidate for the development of new materials with specific properties.
Biology
Biological Activity: The compound could be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Its complex structure makes it a potential lead compound for the development of new pharmaceuticals.
Industry
Chemical Industry: The compound could be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-pyridinyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(5-fluoro-2-pyridinyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Uniqueness
The presence of the bromine atom at the 5-position of the pyridine ring and the specific arrangement of the oxadiazole and sulfanylacetamide groups make “N-(5-bromopyridin-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide” unique
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
